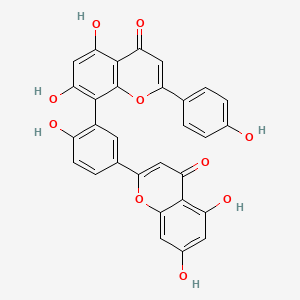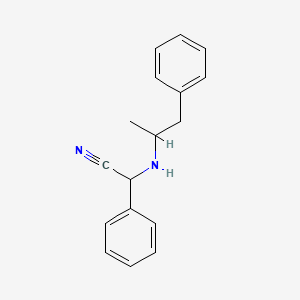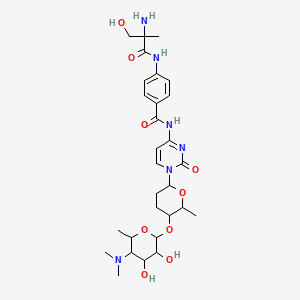
Ammonium laurate
Overview
Description
Ammonium laurate, also known as ammonium dodecanoate, is a compound with the molecular formula C12H27NO2. It is the ammonium salt of lauric acid, a fatty acid commonly found in coconut oil and palm kernel oil. This compound is primarily used as a surfactant due to its ability to lower the surface tension of liquids, making it useful in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium laurate can be synthesized through the neutralization of lauric acid with ammonium hydroxide. The reaction typically involves dissolving lauric acid in a suitable solvent, such as ethanol, and then adding ammonium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods: In industrial settings, this compound is produced by reacting lauric acid with ammonia gas. This method involves passing ammonia gas through a solution of lauric acid in a non-aqueous solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Ammonium laurate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce lauric acid and other oxidation products.
Reduction: It can be reduced to form lauryl alcohol.
Substitution: The ammonium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide can facilitate cation exchange.
Major Products Formed:
Oxidation: Lauric acid and other carboxylic acids.
Reduction: Lauryl alcohol.
Substitution: Various laurate salts depending on the substituting cation.
Scientific Research Applications
Ammonium laurate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis and stabilization of nanoparticles and other colloidal systems.
Biology: this compound is employed in the preparation of biological samples for electron microscopy due to its ability to clean and stabilize surfaces.
Medicine: It is investigated for its potential antimicrobial properties and its role in drug delivery systems.
Industry: this compound is used in the formulation of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The primary mechanism of action of ammonium laurate is its surfactant property. The molecule has a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This amphiphilic nature allows it to reduce the surface tension of water, facilitating the formation of micelles. These micelles can encapsulate hydrophobic substances, making them soluble in water. This property is crucial in cleaning applications and in the stabilization of colloidal systems .
Comparison with Similar Compounds
Ammonium lauryl sulfate: Similar to ammonium laurate, this compound is also a surfactant but has a sulfate group instead of a carboxylate group.
Sodium laurate: This is the sodium salt of lauric acid and shares similar surfactant properties with this compound.
Potassium laurate: Another similar compound, differing only in the cation.
Uniqueness: this compound is unique due to its specific ionic properties, which can result in different solubility and stability characteristics compared to its sodium and potassium counterparts. Additionally, the ammonium ion can participate in hydrogen bonding, which can influence the behavior of the compound in various applications .
Properties
CAS No. |
2437-23-2 |
|---|---|
Molecular Formula |
C12H27NO2 |
Molecular Weight |
217.35 g/mol |
IUPAC Name |
azane;dodecanoic acid |
InChI |
InChI=1S/C12H24O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);1H3 |
InChI Key |
VJCJAQSLASCYAW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)[O-].[NH4+] |
Canonical SMILES |
CCCCCCCCCCCC(=O)O.N |
Appearance |
Solid powder |
Key on ui other cas no. |
2437-23-2 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
143-07-7 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
dodecanoic acid lauric acid lauric acid, ammonium salt lauric acid, barium and cadmium salt (4:1:1) lauric acid, calcium salt lauric acid, lithium salt lauric acid, magnesium salt lauric acid, nickel(2+) salt lauric acid, potassium salt lauric acid, sodium salt potassium laurate sodium dodecanoate sodium laurate |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline](/img/structure/B1664852.png)


![N-{5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl}-2,6-difluorobenzamide](/img/structure/B1664857.png)





